molecular formula C12H17NO4 B8369595 2-[2-(4-Acetamidophenoxy)ethoxy]ethanol

2-[2-(4-Acetamidophenoxy)ethoxy]ethanol

Cat. No.: B8369595
M. Wt: 239.27 g/mol
InChI Key: WJLIUDRXSMWBNY-UHFFFAOYSA-N
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Description

2-[2-(4-Acetamidophenoxy)ethoxy]ethanol is a synthetic compound featuring a 4-acetamidophenyl group linked via two ethoxy (–OCH2CH2–) units to a terminal ethanol moiety.

Key characteristics inferred from related compounds:

  • Hydrogen-bonding capacity: The acetamide (–NHCOCH3) and hydroxyl (–OH) groups enhance solubility in polar solvents.
  • Potential applications: Likely explored in drug delivery or as an intermediate in pharmaceutical synthesis due to its hybrid hydrophilic-lipophilic structure .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]acetamide

InChI

InChI=1S/C12H17NO4/c1-10(15)13-11-2-4-12(5-3-11)17-9-8-16-7-6-14/h2-5,14H,6-9H2,1H3,(H,13,15)

InChI Key

WJLIUDRXSMWBNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOCCO

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Pharmacological Potential: Diamfenetide’s success as an anthelmintic suggests that acetamidophenyl-ethoxy compounds may have untapped therapeutic applications .
  • Biodegradability: No data exist for the target compound, but its structure implies better environmental compatibility than nonylphenol ethoxylates .
  • Thermodynamic Properties : Boiling points and solubility parameters for the target compound remain uncharacterized, though analogs like the tetramethylbutyl derivative (b.p. 441°C) provide benchmarks .

Q & A

Q. What are the established synthetic routes for 2-[2-(4-Acetamidophenoxy)ethoxy]ethanol, and how can purity be optimized?

Methodological Answer: The compound is synthesized via etherification reactions involving phenolic derivatives and ethoxyethanol precursors. A common approach involves reacting 4-acetamidophenol with ethylene oxide derivatives under alkaline conditions (e.g., sodium hydroxide) at elevated temperatures to form the ethoxy-ether linkage . For industrial-scale synthesis, patents describe multi-step processes using intermediates like tert-butyl 2-bromoacetate or 2-hydroxyethoxyethanol , with LCMS (e.g., m/z 1055 [M+H]+) and HPLC (retention time: 0.81–1.00 minutes) used to confirm purity and structural integrity . Optimization requires strict control of reaction stoichiometry, temperature (typically 60–80°C), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LCMS): To determine molecular weight (e.g., m/z 328.36 [M+H]+) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): For assessing purity using retention time comparisons (e.g., 0.81–1.00 minutes under SQD-FA05 conditions) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm ethoxy chain connectivity and acetamide group placement .
  • Infrared Spectroscopy (IR): To validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Reproductive Toxicity Mitigation: Follow guidelines for organic solvents, including minimizing exposure for pregnant researchers and using fume hoods during synthesis .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular contact .
  • Exposure Limits: Adhere to occupational exposure limits (OELs) for similar glycol ethers (e.g., <10 ppm airborne concentration) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal and segregate organic waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions: Compare results across pH ranges (e.g., 6.5–7.4) and solvent systems (e.g., DMSO vs. aqueous buffers) .
  • Cell Line Specificity: Validate anti-proliferative effects using multiple cancer cell lines (e.g., HT-29, MCF-7) with standardized MTT assays .
  • Metabolic Stability: Use liver microsome models to assess degradation rates, which influence apparent bioactivity .
  • Data Normalization: Include internal controls (e.g., cisplatin for cytotoxicity studies) to calibrate activity thresholds .

Q. What in vitro models are suitable for studying its pharmacological mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays: Test acetylcholinesterase or cytochrome P450 modulation using fluorogenic substrates (e.g., resorufin-based probes) .
  • Apoptosis Pathways: Use flow cytometry with Annexin V/PI staining to quantify cell cycle arrest and apoptosis in treated cell lines .
  • Receptor Binding Studies: Radioligand competition assays (e.g., [³H]-serotonin uptake inhibition) to explore CNS activity .
  • Transcriptomic Profiling: RNA-seq or qPCR to identify differentially expressed genes (e.g., Bcl-2, Caspase-3) post-treatment .

Q. How can environmental impact assessments be conducted for this compound?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301D shake-flask tests to measure degradation rates in aquatic systems .
  • Ecotoxicity Screening: Perform Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
  • Bioaccumulation Potential: Calculate logP values (e.g., estimated ~1.5) to predict lipid solubility and environmental persistence .
  • Regulatory Compliance: Align with REACH guidelines for endocrine disruption screening, leveraging data from structurally similar nonylphenol ethoxylates .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed experimentally?

Methodological Answer: Variability stems from:

  • Measurement Techniques: Use standardized shake-flask methods (USP 29) with UV/Vis detection for aqueous solubility .
  • Temperature Control: Ensure consistent testing at 25°C ± 0.5°C to avoid kinetic solubility artifacts .
  • Polymorphism Screening: Conduct X-ray diffraction (XRD) to identify crystalline vs. amorphous forms, which affect solubility .
  • Co-Solvent Effects: Report co-solvent concentrations (e.g., ethanol, PEG-400) when publishing solubility data .

Q. What strategies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of acetamide group) .
  • Accelerated Stability Testing: Store samples at 25°C/60% RH for 6 months and analyze via LCMS for degradation products .
  • Excipient Compatibility: Test stability in formulation matrices (e.g., lactose, microcrystalline cellulose) using DSC and TGA .

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